Methyl 6-methylnicotinate
Overview
Description
Methyl 6-methylnicotinate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white or pale brown solid . This compound is used in the treatment of CNS disorders using D-amino acid oxidase and D-aspartate oxidase inhibitors .
Synthesis Analysis
The synthesis of 6-methyl nicotine involves taking 6-methyl nicotinic acid methyl ester and gamma-butyrolactone as initial raw materials, and sequentially carrying out ester condensation reaction, ring opening reaction, reduction reaction, halogenation reaction and amination ring closing reaction to obtain the target product . A detailed synthesis protocol to generate 6-methyl nicotine from petrochemical precursors has been described in recently awarded patents .
Molecular Structure Analysis
6-methyl nicotine is a structural analogue of nicotine, with a methyl group substitution at position 6 of nicotine’s pyridine ring . The IUPAC name for Methyl 6-methylnicotinate is methyl 6-methylpyridine-3-carboxylate .
Physical And Chemical Properties Analysis
Methyl 6-methylnicotinate is a solid substance . Its molecular weight is 151.16 g/mol . The melting point is between 34 - 37 °C .
Scientific Research Applications
Pharmacological Applications
Methyl 6-methylnicotinate, also known as 6-methylnicotine, has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . It has been found to have similar pharmacological effects to nicotine in animal models . This makes it a potential candidate for pharmaceutical applications such as smoking cessation and treatment of central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .
Toxicological Assessment
6-methylnicotine has been subjected to chemical, pharmacological, and toxicological assessments . The compound has been found to have comparable chemical, pharmacological, and toxicological properties to the more widely used nicotine . This makes it a potential alternative to nicotine in various applications.
Use in Electronic Nicotine Delivery Systems (ENDS)
6-methylnicotine has been used in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) . The aerosol transfer efficiency of 6-methylnicotine was found to be similar to that of nicotine .
Regulatory Considerations
The FDA needs to determine whether 6-methylnicotinate is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methylnicotinate can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) . This has implications for the regulatory status and marketing of products containing 6-methylnicotinate.
Use in Synthetic Nicotine Products
6-methylnicotinate has been used in synthetic nicotine products . A new electronic cigarette pod system, named Spree Bar, has been marketed as containing “Metatine”, a trademarked name for 6-methylnicotinate .
Potential for Bypassing Regulatory Schemes
A recent report by the World Health Organization (WHO) warned that non-nicotine tobacco alkaloids or other synthetic nicotine analogs could be used by manufacturers to bypass regulatory schemes focusing on nicotine alone . 6-methylnicotinate, as a synthetic nicotine analog, could potentially be used in this way.
Safety and Hazards
Future Directions
As of April 14, 2022, the United States Food and Drug Administration (FDA) has been authorized to regulate tobacco products containing nicotine from any source, including synthetic, requiring manufacturers to submit a premarket tobacco product application (PMTA) . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .
Mechanism of Action
Target of Action
Methyl 6-methylnicotinate, also known as the methyl ester of Niacin, primarily targets the peripheral vasodilation system . This compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . It is also used for veterinary purposes to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
Mode of Action
The action of Methyl 6-methylnicotinate is thought to involve peripheral vasodilation . Following topical administration, it acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Biochemical Pathways
This molecule is strictly locally-acting due to its short half-life .
Pharmacokinetics
It’s known that the aerosol transfer efficiency of 6-methylnicotinate is similar to that of nicotine .
Result of Action
The result of Methyl 6-methylnicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the enhancement of local blood flow at the site of application, which is induced by the vasodilation of peripheral blood capillaries .
Action Environment
The action, efficacy, and stability of Methyl 6-methylnicotinate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . It is soluble in chloroform, ethyl acetate, and methanol to a small extent , which could affect its action in different environments. Furthermore, it’s important to avoid dust formation and ensure adequate ventilation when handling the compound .
properties
IUPAC Name |
methyl 6-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPPZXZHYDSBSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282781 | |
Record name | Methyl 6-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methylnicotinate | |
CAS RN |
5470-70-2 | |
Record name | Methyl 6-methylnicotinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5470-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl(pyridine-3-carboxylic acid)methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 6-methylnicotinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 6-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxylic acid, 6-methyl-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYL(PYRIDINE-3-CARBOXYLIC ACID)METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA0K0CM5PK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is methyl 6-methylnicotinate a desirable starting material for the synthesis of Dimebone?
A1: Methyl 6-methylnicotinate is a particularly attractive starting point for Dimebone synthesis due to its cost-effectiveness and versatility. [] Previous synthetic routes relied on 2-methyl-5-vinylpyridine, which is more expensive. Utilizing methyl 6-methylnicotinate allows for a more economical production process while still achieving high yields of the target compound. []
Q2: Can you describe a novel synthetic approach to Dimebone using methyl 6-methylnicotinate?
A2: One approach utilizes methyl 6-methylnicotinate to synthesize a crucial ketone intermediate (ketone 2) in a multi-step process. [] This ketone then undergoes annulation with a vinamidinium species and ammonia to construct the pyridine ring found in Dimebone. This specific reaction boasts a remarkable 97% assay yield. [] Notably, the synthesis of the ketone intermediate itself is achievable through three different routes, all utilizing methyl 6-methylnicotinate and achieving over 65% overall yield. [] This flexibility in synthetic pathways underscores the value of methyl 6-methylnicotinate in producing Dimebone.
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